5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL

描述

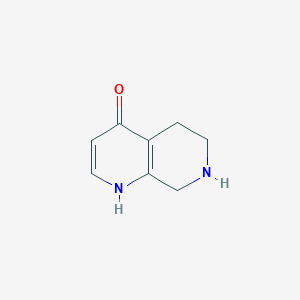

5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused-ring system that includes two pyridine rings connected through adjacent carbon atoms, with a hydroxyl group at the 4th position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the naphthyridine skeleton . Another approach involves the condensation of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine, followed by further reactions to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the naphthyridine ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthyridinones, while substitution reactions can produce a variety of functionalized naphthyridines.

科学研究应用

Pharmacological Applications

1.1 EP4 Receptor Antagonism

One of the primary applications of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL is its role as an antagonist of the EP4 receptor. This receptor is implicated in various inflammatory and pain-related conditions. Research indicates that compounds with a similar structure can effectively inhibit EP4 receptor activity, suggesting potential therapeutic uses in treating diseases such as:

- Rheumatoid Arthritis : The antagonistic action may reduce inflammation and pain associated with this autoimmune disease.

- Aortic Aneurysms : Studies show that EP4 antagonists can decrease matrix metalloproteinase activation and interleukin production in human tissues affected by aneurysms .

- Endometriosis : Given its role in modulating inflammatory responses, this compound may also be beneficial in managing endometriosis symptoms .

1.2 Analgesic Properties

Research has demonstrated that EP4 antagonists possess analgesic properties in animal models. This suggests that this compound could serve as a novel pain relief agent with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its targeted mechanism of action .

Synthetic Applications

2.1 Synthesis of Naphthyridine Derivatives

The compound serves as a valuable intermediate in the synthesis of various naphthyridine derivatives. Its structural features facilitate the development of new compounds with enhanced biological activities. For instance:

- Asymmetric Synthesis : New synthetic routes have been developed for creating enantiomerically enriched naphthyridine derivatives using this compound as a precursor. These methods are characterized by high atom economy and minimal purification steps .

2.2 Modular Synthesis Techniques

Recent advancements in automated synthesis techniques have enabled the efficient production of spirocyclic naphthyridine compounds from this compound derivatives. This modular approach allows for rapid generation of compound libraries for drug discovery purposes .

Biomedical Research Applications

3.1 Investigative Studies on Cancer Treatment

Emerging studies have indicated that naphthyridine derivatives may possess anticancer properties. The ability to modify the naphthyridine core structure allows researchers to explore its efficacy against various cancer types by targeting specific pathways involved in tumor growth and metastasis .

3.2 Neuropharmacological Research

The compound's potential interactions with neurotransmitter systems make it a candidate for exploring treatments for neurological disorders. Ongoing research aims to elucidate its effects on neuroinflammation and neuroprotection .

Data Summary Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmacology | EP4 receptor antagonist | Reduces inflammation and pain |

| Analgesic Properties | Pain relief agent | Fewer side effects compared to NSAIDs |

| Synthetic Intermediate | Precursor for naphthyridine derivatives | Facilitates development of biologically active compounds |

| Cancer Treatment | Investigative studies on anticancer effects | Targeted therapy against tumor growth |

| Neuropharmacological Research | Effects on neurotransmitter systems | Potential treatments for neurological disorders |

作用机制

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biological pathways. The hydroxyl group and the nitrogen atoms in the naphthyridine ring play crucial roles in its binding affinity and specificity .

相似化合物的比较

Similar Compounds

1,5-Naphthyridine: Another isomer with similar biological activities but different structural arrangement.

1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.

1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity

生物活性

5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OL is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound belongs to the naphthyridine class and has garnered attention in medicinal chemistry due to its potential therapeutic applications. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Shown to inhibit the growth of cancer cells in vitro.

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers.

- Antiviral Activity : Investigated for its effects against viral infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group and nitrogen atoms in the naphthyridine ring are crucial for its binding affinity and specificity. The compound has been shown to inhibit certain enzymes and receptors that play significant roles in various biological pathways .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against several gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound has promising antimicrobial potential .

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The compound's mechanism involves inducing apoptosis in cancer cells through caspase activation pathways .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other naphthyridine derivatives:

| Compound | Antimicrobial | Anticancer | Anti-inflammatory |

|---|---|---|---|

| 5,6-Dihydro-1,8-naphthyridine | Moderate | High | Low |

| 1-Methyl-2-naphthyridine | Low | Moderate | Moderate |

This comparison highlights the unique profile of this compound as a versatile candidate for further pharmacological development .

属性

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h2,4,9H,1,3,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEVIMCGOGPEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268118 | |

| Record name | 1,7-Naphthyridin-4-ol, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260663-31-7 | |

| Record name | 1,7-Naphthyridin-4-ol, 5,6,7,8-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260663-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridin-4-ol, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。